![molecular formula C9H12N2O2 B2748536 2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one CAS No. 2305498-87-5](/img/structure/B2748536.png)
2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Prop-2-enoyl-2,7-diazaspiro[34]octan-6-one is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of the spiro compound family, characterized by a unique spirocyclic structure that includes a diazaspiro octane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable diazacycloalkane with an acylating agent under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spirocyclic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one has several scientific research applications:
Medicinal Chemistry: It is studied as a sigma-1 receptor antagonist, which can enhance the antinociceptive effect of morphine and rescue morphine tolerance.
Biology: The compound’s interaction with sigma-1 receptors makes it a valuable tool for studying pain management and opioid receptor pathways.
Industry: Its unique structure and reactivity make it useful in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one involves its role as a sigma-1 receptor antagonist. Sigma-1 receptors are involved in modulating pain and opioid receptor pathways. By antagonizing these receptors, the compound can enhance the analgesic effects of opioids like morphine without amplifying adverse effects . This interaction highlights its potential in developing novel analgesics and managing opioid tolerance.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with similar sigma-1 receptor antagonist properties.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Known for its dual μ-opioid receptor agonist and sigma-1 receptor antagonist activities.
Uniqueness
2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one stands out due to its specific structural modifications that enhance its binding affinity and selectivity for sigma-1 receptors. This makes it a promising candidate for further research in pain management and opioid receptor modulation.
Propiedades
IUPAC Name |
2-prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-8(13)11-5-9(6-11)3-7(12)10-4-9/h2H,1,3-6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTXJNHTZPWXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2(C1)CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

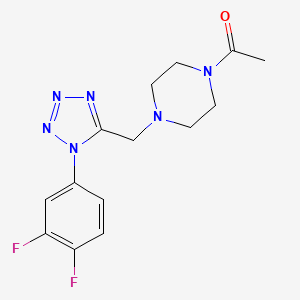
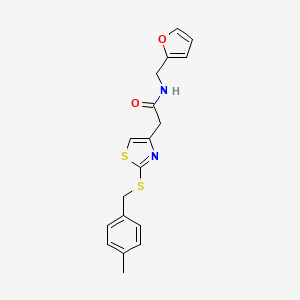
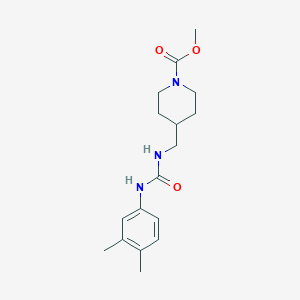
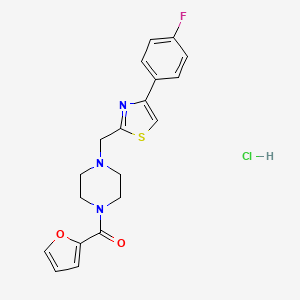

![5-[(2-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2748467.png)
![2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2748468.png)
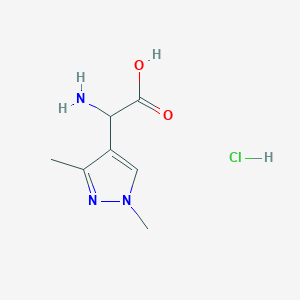
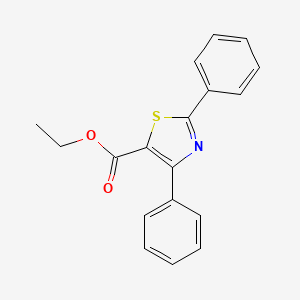
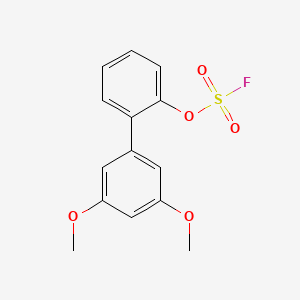
![2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2748472.png)
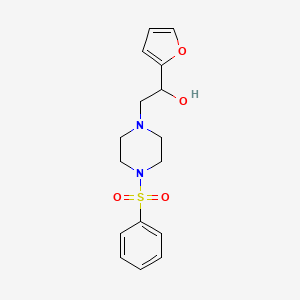
![2-(3,5-dichlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748476.png)
